molecular formula C14H10F3NO B1394961 1-{6-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone CAS No. 1215562-44-9

1-{6-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone

Cat. No.: B1394961
CAS No.: 1215562-44-9
M. Wt: 265.23 g/mol
InChI Key: ZFJUADQKGLOPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{6-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone is a chemical compound with the molecular formula C14H10F3NO and a molecular weight of 265.23 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring and an ethanone group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Biochemical Analysis

Biochemical Properties

1-{6-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in biochemical pathways. For instance, it has been observed to interact with enzymes involved in metabolic processes, potentially affecting the overall metabolic flux . The nature of these interactions is primarily inhibitory, leading to changes in the activity of the target enzymes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially altering the cellular response to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to specific enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and alterations in biochemical pathways . The inhibitory effect on enzymes is a key aspect of its molecular mechanism, as it can lead to significant changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of the compound can result in toxic or adverse effects, emphasizing the need for careful dosage management in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound can affect metabolic flux and alter the levels of certain metabolites . Understanding the metabolic pathways involving this compound is crucial for elucidating its overall biochemical impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical activity.

Preparation Methods

The synthesis of 1-{6-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone typically involves aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation . These methods allow for the introduction of the trifluoromethyl group into the desired molecular framework. Industrial production methods often involve the use of specialized reagents and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

1-{6-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

1-{6-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

1-{6-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c1-9(19)11-5-6-13(18-8-11)10-3-2-4-12(7-10)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJUADQKGLOPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.